REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:16])([CH3:15])[CH2:3][CH2:4][C:5]1(C(OC)=O)[CH2:9][CH2:8][CH2:7][C:6]1=[O:10]>C(O)(=O)C.Cl>[CH3:1][C:2]([CH3:16])([CH3:15])[CH2:3][CH2:4][CH:5]1[CH2:9][CH2:8][CH2:7][C:6]1=[O:10]
|
Name
|
methyl 1-(3,3-dimethylbutyl)-2-oxocyclopentanecarboxylate
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
CC(CCC1(C(CCC1)=O)C(=O)OC)(C)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 90° C. for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The product is extracted with diethyl ether
|
Type
|
WASH
|
Details
|
phase is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by column chromatography (silica gel 60-120, mobile phase: ethyl acetate 3%/petroleum ether)
|
Reaction Time |
14 h |
Name
|
|
Type
|
|
Smiles
|
CC(CCC1C(CCC1)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |